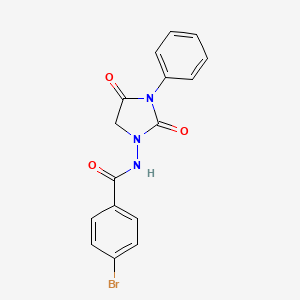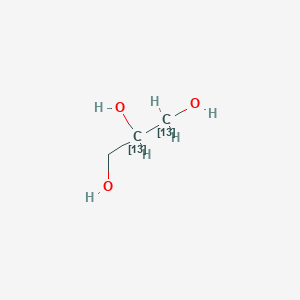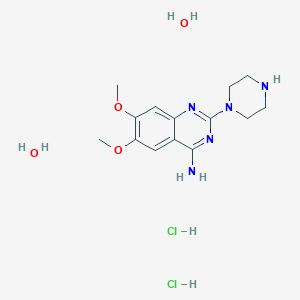![molecular formula C24H19NO8S2 B12057380 N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide](/img/structure/B12057380.png)
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, and its functional groups, including hydroxyl, oxo, and sulfonylsulfanyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide typically involves multiple steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a condensation reaction between a benzofuran derivative and a xanthene derivative under acidic conditions.
Introduction of Hydroxyl and Oxo Groups: Hydroxyl and oxo groups are introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the Sulfonylsulfanyl Group: The sulfonylsulfanyl group is attached via a nucleophilic substitution reaction, where a sulfonyl chloride reacts with a thiol group in the presence of a base like triethylamine.
Final Amide Formation: The final step involves the formation of the amide bond through a coupling reaction between the intermediate compound and a suitable amine, often facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form quinones.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of bases like triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules due to its reactive functional groups.
Biology
In biological research, it may serve as a fluorescent probe due to its xanthene moiety, which is known for its fluorescence properties.
Medicine
Industry
In the industrial sector, it could be used in the development of dyes and pigments, given its structural similarity to known chromophores.
Mecanismo De Acción
The mechanism by which N-(3’,6’-dihydroxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide exerts its effects is largely dependent on its functional groups. The hydroxyl and oxo groups can participate in redox reactions, while the sulfonylsulfanyl group can engage in nucleophilic substitution. These interactions can modulate various molecular targets and pathways, such as oxidative stress pathways in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Fluorescein: Shares the xanthene core but lacks the sulfonylsulfanyl and amide groups.
Rhodamine: Another xanthene derivative with different substituents, often used as a fluorescent dye.
Eosin: Contains a similar spiro structure but with different functional groups.
Propiedades
Fórmula molecular |
C24H19NO8S2 |
|---|---|
Peso molecular |
513.5 g/mol |
Nombre IUPAC |
N-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-3-methylsulfonylsulfanylpropanamide |
InChI |
InChI=1S/C24H19NO8S2/c1-35(30,31)34-9-8-22(28)25-13-2-5-17-16(10-13)23(29)33-24(17)18-6-3-14(26)11-20(18)32-21-12-15(27)4-7-19(21)24/h2-7,10-12,26-27H,8-9H2,1H3,(H,25,28) |
Clave InChI |
POOIBGNQWPPXKY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCCC(=O)NC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)


![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)






